

What is the CAS number for Bromohydroquinone?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromohydroquinone**

Cat. No.: **B146026**

[Get Quote](#)

A Technical Guide to Bromohydroquinone

CAS Number: 583-69-7

This technical guide provides an in-depth overview of **Bromohydroquinone**, also known as 2-bromo-1,4-benzenediol, tailored for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, biological activities, and experimental protocols.

Chemical and Physical Properties

Bromohydroquinone is a halogenated derivative of hydroquinone. The introduction of a bromine atom to the hydroquinone structure influences its chemical reactivity and physical properties.^[1] A summary of its key properties is presented below.

Property	Value	Reference(s)
CAS Number	583-69-7	[2] [3]
Molecular Formula	BrC ₆ H ₃ (OH) ₂	
Molecular Weight	189.01 g/mol	[2]
Melting Point	112-116 °C	[3]
Appearance	White to light yellow powder or crystals	[4]
Synonyms	2-Bromo-1,4-benzenediol, Bromoquinol, 2- Bromohydroquinone	[2] [4] [5]
InChI Key	REFDOIWRJDGBHY-UHFFFAOYSA-N	[3]
SMILES	Oc1ccc(O)c(Br)c1	[3]

Spectroscopic Data

Vibrational spectral measurements for **Bromohydroquinone** have been conducted using infrared (4000-400 cm⁻¹) and Raman (3500-50 cm⁻¹) spectroscopy.[\[6\]](#) The infrared spectrum indicates O-H...O bonding, similar to hydroquinone.[\[6\]](#) Detailed assignments of the observed spectra have been performed using computational methods, revealing changes in bond lengths and angles near the bromine atom compared to hydroquinone.[\[6\]](#)

Synthesis of Brominated Hydroquinones

A common method for the synthesis of brominated hydroquinones involves the electrophilic substitution of a hydroquinone derivative. For instance, the bromination of methyl hydroquinone has been achieved with a high yield using N-Bromosuccinimide (NBS) as the brominating agent and 2,2'-azobis(2-methylpropionitrile) (AIBN) as a radical initiator in a suitable solvent like chloroform.[\[7\]](#)

Experimental Protocol: Synthesis of Bromo Methyl Hydroquinone[8]

This protocol describes the synthesis of a related compound, bromo methyl hydroquinone, which illustrates a general approach to brominating hydroquinone derivatives.

- Materials:

- Methyl hydroquinone
- N-Bromosuccinimide (NBS)
- 2,2'-azobis(2-methylpropionitrile) (AIBN)
- Chloroform (solvent)

- Procedure:

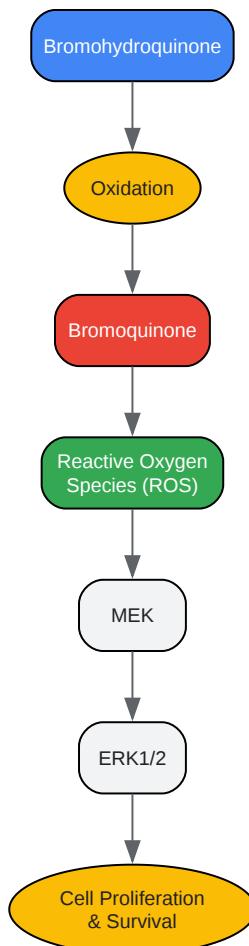
- Dissolve methyl hydroquinone in chloroform.
- Add NBS and a catalytic amount of AIBN to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically washed with water to remove any unreacted NBS and succinimide byproduct.
- The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization to yield the pure bromo methyl hydroquinone.

The yield of the brominated product is significantly affected by the choice of solvent, with chloroform providing the highest yield in the reported study.[7]

Applications in Research and Development

Bromohydroquinone serves as a valuable intermediate in organic synthesis. It has been utilized in the synthesis of π -conjugated polymers and as a precursor in the preparation of 2-bromobenzoquinone.^{[8][9]} In the context of drug design, the introduction of a bromine atom into a molecule can favorably alter its therapeutic activity and metabolic profile.^[10]

Biological Activity and Signaling Pathways


Bromohydroquinone has been investigated for its biological effects, particularly in the context of toxicology and pharmacology.

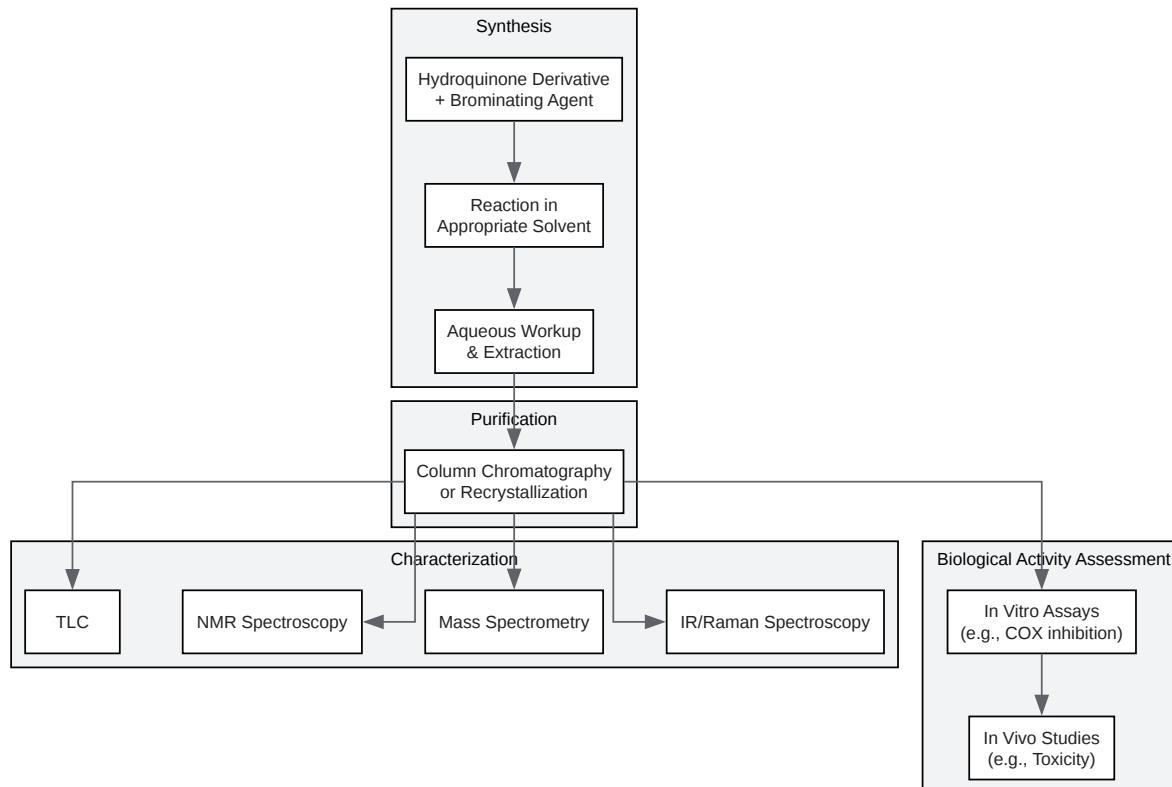
Cyclooxygenase (COX) Inhibition

Studies on bromo methyl hydroquinone, a related compound, have shown that it acts as a potent inhibitor of both COX-1 and COX-2 enzymes.^[7] The presence of the bromine atom was found to be crucial for its enhanced anti-inflammatory activity compared to the non-brominated parent compound.^[7]

Putative Signaling Pathway in Toxicity

While a specific signaling pathway for **Bromohydroquinone** is not extensively detailed in the available literature, its metabolite, bromoquinone, is known to induce cellular toxicity. Related quinones, such as 1,4-benzoquinone (a metabolite of benzene), have been shown to induce the production of reactive oxygen species (ROS), which in turn can activate the ERK/MAPK signaling pathway.^[11] This pathway is implicated in cell proliferation and survival. The prolonged activation of ERK1/2 by quinone metabolites may contribute to leukemogenic processes.^[11] It is plausible that **Bromohydroquinone**, through its oxidation to bromoquinone, could exert its effects via a similar ROS-mediated activation of cellular signaling pathways.

[Click to download full resolution via product page](#)


Putative signaling pathway for **Bromohydroquinone**-mediated cellular effects.

Nephrotoxicity

Bromohydroquinone has been identified as a metabolite of bromobenzene and is implicated in its nephrotoxicity. Its glutathione conjugates are also known to cause renal proximal tubular necrosis.^[8] Furthermore, **Bromohydroquinone** has been shown to exhibit mitochondrial toxicity in renal proximal tubules.^[8]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of **Bromohydroquinone** derivatives.

[Click to download full resolution via product page](#)

General experimental workflow for **Bromohydroquinone** synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromohydroquinone | 583-69-7 | Benchchem [benchchem.com]
- 2. 2-Bromo-1,4-benzenediol | C₆H₅BrO₂ | CID 68502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 溴氢醌 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. ブロモヒドロキノン | Bromohydroquinone | 583-69-7 | 東京化成工業株式会社 [tcichemicals.com]
- 5. Bromohydroquinone 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Bromohydroquinone 97 583-69-7 [sigmaaldrich.com]
- 9. 溴氢醌 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the CAS number for Bromohydroquinone?]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146026#what-is-the-cas-number-for-bromohydroquinone\]](https://www.benchchem.com/product/b146026#what-is-the-cas-number-for-bromohydroquinone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

